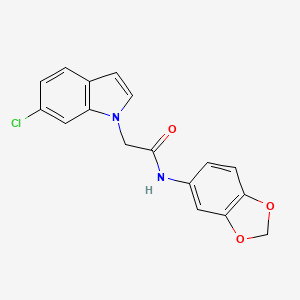

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide

Description

N-1,3-Benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a benzodioxolyl group linked to an indole core via an acetamide bridge.

Properties

Molecular Formula |

C17H13ClN2O3 |

|---|---|

Molecular Weight |

328.7 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(6-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C17H13ClN2O3/c18-12-2-1-11-5-6-20(14(11)7-12)9-17(21)19-13-3-4-15-16(8-13)23-10-22-15/h1-8H,9-10H2,(H,19,21) |

InChI Key |

IPLPXYRMKMZCPS-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide typically involves multi-step organic synthesis processes. One common method involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-benzo dioxole and 6-chloro-1H-indole.

Coupling Reaction: A Pd-catalyzed C-N cross-coupling reaction is employed to couple the 5-bromo-benzo dioxole with the 6-chloro-1H-indole.

Acetamide Formation: The resulting intermediate undergoes further reactions to introduce the acetamide group, typically involving reagents such as ethyl bromoacetate and NaH in DMF.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility:

Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions: Typical reagents include PdCl2, xantphos, Cs2CO3, and solvents like toluene and DMF. .

Scientific Research Applications

Medicinal Chemistry

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. The benzodioxole and indole moieties are known to exhibit diverse biological activities, making this compound a candidate for drug development.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of compounds containing indole and benzodioxole structures. Research has indicated that such compounds may protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's. Although direct studies on this specific compound are scarce, the implications of its chemical structure warrant further investigation .

Pharmacological Applications

The pharmacological profile of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide includes potential applications in treating various conditions due to its interaction with biological targets.

Receptor Modulation

Compounds with similar structures have been shown to act as modulators for several receptors, including serotonin receptors. This modulation can lead to therapeutic effects in mood disorders and anxiety-related conditions. Further research is needed to evaluate the specific receptor interactions of this compound .

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of indole derivatives, a related compound demonstrated significant inhibition of cell proliferation in breast cancer cell lines. The study suggested that modifications to the indole structure could enhance potency. This indicates a promising direction for exploring N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide in cancer therapy .

Case Study 2: Neuroprotection in Animal Models

A related benzodioxole compound was tested in animal models for its neuroprotective effects against induced oxidative stress. Results showed a reduction in neuronal death and improved cognitive function post-treatment. This provides a basis for investigating N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide's potential neuroprotective properties .

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. The compound modulates microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and induces apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Core Structural Features

- Shared Indole-Acetamide Backbone : The indole-acetamide scaffold is common to multiple compounds in the evidence, such as N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) and 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (33) . These analogs highlight the versatility of the indole-acetamide framework in drug discovery.

- Substituent Variations: Benzodioxol Group: The benzodioxol-5-yl group in the target compound is structurally similar to compound 28, which exhibits inhibitory activity against indoleamine 2,3-dioxygenase‑1 (IDO1), a therapeutic target in cancer immunotherapy . Chloro Substituents: The 6-chloroindole moiety differentiates the target compound from analogs like 10j–10m (), which feature 5-methoxy-2-methylindole cores with 4-chlorobenzoyl or pyridyl substituents .

Pharmacological Relevance

- Anticancer Activity: Compounds 10j–10m () demonstrate potent Bcl-2/Mcl-1 dual inhibitory activity, with IC₅₀ values in the nanomolar range. Their efficacy correlates with electron-withdrawing groups (e.g., nitro, chloro) on the indole and aryl acetamide moieties .

- Enzyme Inhibition : Compound 33 (), bearing a chlorothiophene sulfonamide group, was synthesized for selective enzyme inhibition, though its specific target is unspecified .

- IDO1 Inhibition : Compound 28 () achieves 84% yield and shows promise as an IDO1 inhibitor, suggesting that the benzodioxol group enhances binding affinity or solubility .

Key Research Findings and Implications

- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., Cl, NO₂) on the indole ring enhance anticancer activity by improving target binding . Bulky substituents (e.g., naphthalen-1-yl in 10k) reduce yield but may improve selectivity . The benzodioxol group in 28 and the target compound may modulate pharmacokinetic properties, such as blood-brain barrier penetration or CYP450 interactions .

Unanswered Questions :

- The exact biological target(s) of the benzodioxol-containing acetamides remain unclear.

- Comparative solubility and bioavailability data for the target compound vs. analogs are lacking.

Biological Activity

N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, therapeutic applications, and underlying mechanisms of action.

The compound has the following chemical characteristics:

- Molecular Formula : C15H13ClN2O3

- Molecular Weight : 304.73 g/mol

- CAS Number : 227199-07-7

- Melting Point : 155-156°C

- Boiling Point : 399.5°C at 760 mmHg

These properties suggest stability under various conditions, making it suitable for biological studies.

Antitumor Activity

Recent studies have indicated that N-1,3-benzodioxol-5-yl-2-(6-chloro-1H-indol-1-yl)acetamide exhibits significant antitumor activity. In vitro assays have shown that this compound can inhibit the proliferation of several cancer cell lines, including:

- Huh7 (hepatocellular carcinoma)

- Caco2 (colorectal adenocarcinoma)

- MDA-MB 231 (breast carcinoma)

The IC50 values for these cell lines were notably lower than those of standard chemotherapeutics, indicating a strong potential for development as an anticancer agent .

The proposed mechanism of action involves the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation. For instance, compounds similar to N-1,3-benzodioxol derivatives have been shown to target DYRK1A and GSK3α/β kinases, leading to reduced cell viability in tumor models .

Table 1: Antitumor Activity Summary

Case Study 1: In Vitro Efficacy

A study conducted on the efficacy of N-1,3-benzodioxol derivatives demonstrated that compounds with similar structural features exhibited potent inhibitory effects on DYRK1A with IC50 values ranging from 0.028 µM to 0.090 µM. The presence of specific functional groups was critical for enhancing inhibitory activity, suggesting a structure-activity relationship that could be exploited in drug design .

Case Study 2: In Vivo Studies

In vivo studies using animal models have reported promising results regarding the antitumor efficacy of N-1,3-benzodioxol derivatives. These studies highlighted significant tumor regression in treated groups compared to controls, further supporting the compound's potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.